![molecular formula C16H24N2O3S B2895181 4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine CAS No. 648408-18-8](/img/structure/B2895181.png)

4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

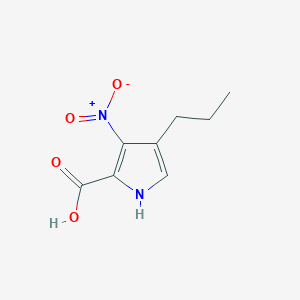

“4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine” is a chemical compound with the molecular formula C16H23NO3S . It is a type of sulfonyl compound, which are known for their wide usage in medicine and agriculture .

Synthesis Analysis

The synthesis of morpholines, including compounds similar to “4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine”, has been a topic of significant interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been reported .Molecular Structure Analysis

The molecular structure of “4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine” is characterized by a sulfonyl group (-S(=O)2) with its sulfur atom bonded to a nitrogen atom of a morpholine ring .Applications De Recherche Scientifique

Antimicrobial Activity

The compound 4-(Phenylsulfonyl) morpholine, which is closely related to 4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine, exhibits noteworthy antimicrobial properties. Specifically, it has been studied for its modulating activity against multi-resistant strains of various bacteria and fungi. For instance, its combination with amikacin significantly reduced the minimum inhibitory concentration against Pseudomonas aeruginosa, demonstrating its potential in enhancing the effectiveness of antibiotics against resistant strains (Oliveira et al., 2015).

Chemical Synthesis and Reactivity

In chemical synthesis, derivatives of morpholine, such as those involving 4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine, have been utilized in various reactions. For instance, the morpholine enamines of cyclohexanone have been found to react with phenyl vinyl sulfone, forming substituted alkylated enamines (Risaliti et al., 1967). Additionally, morpholinoenamines derived from similar compounds exhibit different reactivities when reacting with various agents, indicating a broad spectrum of chemical applications (Ferri et al., 1978).

Biological Activity

Compounds closely related to 4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine have been studied for their biological activities. For example, certain sulfonamides and carbamates derived from morpholinoaniline have demonstrated significant antimicrobial potency, with some compounds exhibiting promising activity against both bacterial strains and fungi (Janakiramudu et al., 2017).

Luminescent Materials and Organic Electronics

Morpholine-based compounds have been explored for their potential in creating luminescent materials and applications in organic electronics. For instance, certain lanthanide(III) sulfonate-phosphonates featuring morpholine have been synthesized and found to exhibit luminescent properties (Du et al., 2006). Similarly, bis-sulfone small molecules incorporating morpholine structures have been used as hosts for phosphors in organic light-emitting devices, demonstrating their utility in the field of organic electronics (Kim et al., 2011).

Pharmaceutical Research

In the pharmaceutical sector, morpholine derivatives have been synthesized for potential anticancer applications. For example, a series of indole-based sulfonohydrazide derivatives containing a morpholine ring were evaluated for their anticancer activity against human breast cancer cells, with some compounds showing promising inhibition (Gaur et al., 2022).

Propriétés

IUPAC Name |

N-cyclohexyl-4-morpholin-4-ylsulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c19-22(20,18-10-12-21-13-11-18)16-8-6-15(7-9-16)17-14-4-2-1-3-5-14/h6-9,14,17H,1-5,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZXDUCDKKBUDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2895098.png)

![5-benzyl-2-(2,5-dimethylbenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2895102.png)

![8-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2895107.png)

![7-(4-methylphenyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2895108.png)

![2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2895111.png)

methanone](/img/structure/B2895112.png)

![3-Methyl-1-morpholin-4-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2895116.png)

![7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(4-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B2895119.png)